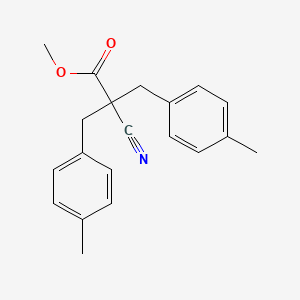
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is an organic compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol This compound belongs to the class of cyanoacetates and is characterized by the presence of a cyano group (-CN) and an ester functional group (-COOCH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetate derivatives typically involves solvent-free reactions, which are economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is favored due to its simplicity and high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyano group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate involves its interaction with molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions, where the cyano group acts as an electrophile, and the ester group can participate in esterification and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyanoacetate: A simpler cyanoacetate derivative used in similar reactions.
Ethyl cyanoacetate: Another cyanoacetate derivative with similar reactivity.
2-cyanoacetamido derivatives: Compounds with similar structures and reactivity.
Uniqueness
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C20H21NO2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
methyl 2-cyano-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate |
InChI |
InChI=1S/C20H21NO2/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
FLQADGLDFVQSRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


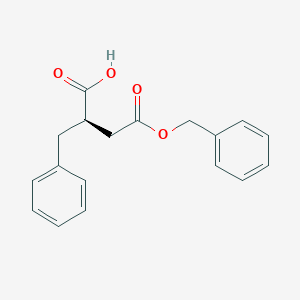
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
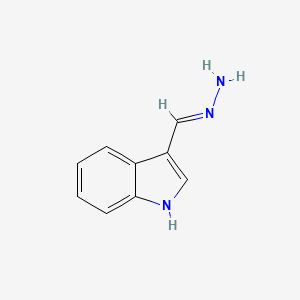
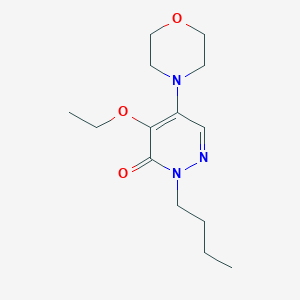
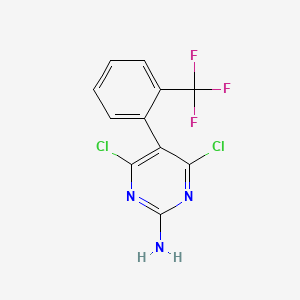
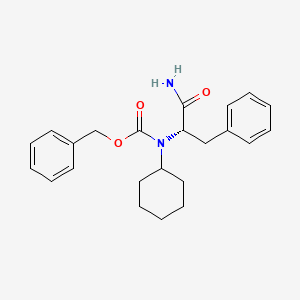
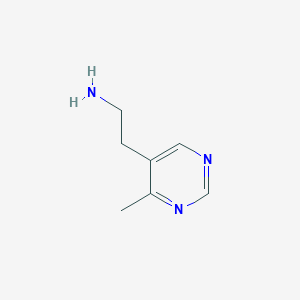
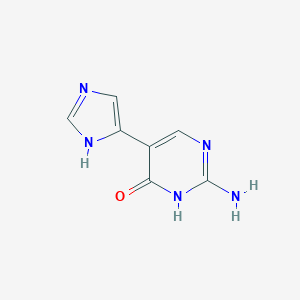

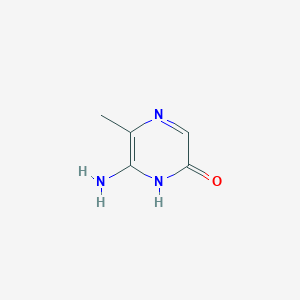
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
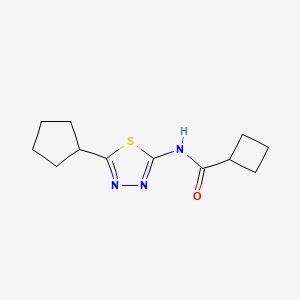
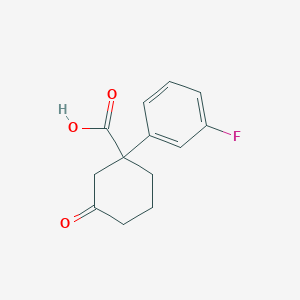
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
